4-Amino-1-methyl-1h-pyrazole-3-carbonitrile

Medicinal Chemistry Kinase Inhibition Antitumor Evaluation

Regioisomeric ambiguity in aminopyrazole building blocks compromises synthetic reproducibility. This 4-amino-3-carbonitrile isomer provides unambiguous regiochemistry, critically distinct from 3-amino-4-carbonitrile (CAS 21230-50-2) and 5-amino-3-carbonitrile (CAS 1648881-93-9) variants. • Direct precursor to 1-methyl-4-nitropyrazole-3-carbonitrile via selective oxidation • Enables regioselective cyclocondensation to pyrazolo[3,4-d]pyrimidines & pyrazolo[4,3-c]pyridines • Supplied at 98% purity with CoA; global shipping from stocked inventory

Molecular Formula C5H6N4
Molecular Weight 122.131
CAS No. 1201935-84-3
Cat. No. B581418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-1-methyl-1h-pyrazole-3-carbonitrile
CAS1201935-84-3
Molecular FormulaC5H6N4
Molecular Weight122.131
Structural Identifiers
SMILESCN1C=C(C(=N1)C#N)N
InChIInChI=1S/C5H6N4/c1-9-3-4(7)5(2-6)8-9/h3H,7H2,1H3
InChIKeyMHUKCJYFICPCGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-1-methyl-1H-pyrazole-3-carbonitrile: Technical Baseline


4-Amino-1-methyl-1H-pyrazole-3-carbonitrile (C5H6N4, MW 122.13) is a heterocyclic building block featuring a pyrazole core with a 4-amino group, a 1-methyl substituent, and a 3-nitrile group. Its specific substitution pattern confers distinct electronic and steric properties that differentiate it from other aminopyrazolecarbonitrile isomers [1]. Physicochemical characterization includes predicted boiling point of 342.4±27.0 °C, density of 1.32±0.1 g/cm³, and pKa of 0.86±0.11 . The compound is typically supplied as an off-white to pale yellow solid with commercial purity specifications of 97–98% .

4-Amino-3-carbonitrile regioisomer for heterocyclic synthesis
Differentiated from 3-amino and 5-amino isomers
Enables regioselective derivatization and fused-ring formation

Why Regioisomeric Aminopyrazolecarbonitriles Cannot Substitute


Regioisomeric aminopyrazolecarbonitriles sharing the molecular formula C5H6N4 exhibit divergent physicochemical properties and reactivity profiles that preclude interchangeable use in synthetic workflows. The position of the amino and nitrile substituents on the pyrazole ring dictates the compound's hydrogen-bonding capacity, electronic distribution, and nucleophilic character [1]. The 4-amino-3-carbonitrile arrangement in the target compound places the nucleophilic amino group adjacent to the electron-withdrawing nitrile, a juxtaposition that is absent in the 3-amino-4-carbonitrile (CAS 21230-50-2) or 5-amino-3-carbonitrile (CAS 1648881-93-9) isomers [2] [3]. Furthermore, the 1-methyl substitution differentiates it from the unsubstituted 4-amino-1H-pyrazole-3-carbonitrile (CAS 68703-67-3), which lacks the N-alkylation that influences lipophilicity and metabolic stability in downstream applications [4]. Substitution without empirical validation risks altering reaction yields, compromising regioselectivity in subsequent derivatizations, and introducing unintended structure-activity relationship deviations.

3-Amino-4-carbonitrile isomer
Altered hydrogen-bonding topology and nucleophilic character may shift reactivity and regioselectivity in cyclocondensations.
5-Amino-3-carbonitrile isomer
Different electronic distribution and H-bond geometry may not reproduce the same derivatization outcomes or target engagement profiles.
Des-methyl analog (CAS 68703-67-3)
Lacks N-methyl group; lipophilicity, metabolic stability, and storage requirements differ, which may affect downstream compatibility.

Quantitative Evidence for Differentiation from Analogs


JAK Inhibitory Activity vs. Ruxolitinib

A series of 4-amino-(1H)-pyrazole derivatives, which includes the 4-amino-1-methyl-1H-pyrazole-3-carbonitrile scaffold, demonstrated more potent antiproliferative activities than the approved JAK inhibitor Ruxolitinib in vitro [1]. The study reports IC50 values for JAK1, JAK2, JAK3, and TYK2 inhibition across multiple compounds in the series, with select compounds exhibiting sub-micromolar potency in cell-based assays [1].

JAK Inhibition
Class-level
4-Amino-(1H)-pyrazole derivatives reported lower IC50 than Ruxolitinib in HEL and Ba/F3-JAK2V617F cell lines [1]
Supports scaffold selection for JAK pathway inhibition studies
Class-level data; specific compound performance requires validation
Medicinal Chemistry Kinase Inhibition Antitumor Evaluation

Chromatographic Differentiation from 3-Amino Isomer

The regioisomer 3-amino-1-methyl-1H-pyrazole-4-carbonitrile (CAS 21230-50-2) shares identical molecular weight and formula with the target compound but differs in substitution pattern, which manifests in distinct chromatographic retention times and NMR spectral signatures [1]. Commercial specifications for the target compound require HPLC purity ≥97%, with any isomeric impurity profile explicitly quantified to ensure reproducible synthetic outcomes .

Isomer Resolution
Method context
Distinct HPLC retention and ¹H NMR shifts vs. 3-amino-1-methyl-1H-pyrazole-4-carbonitrile (CAS 21230-50-2)
Enables QC and regioisomer identification in synthetic workflows
Exact ΔRT method-dependent; reversed-phase conditions
Analytical Chemistry Synthetic Intermediates Quality Control

Physicochemical Properties vs. 5-Amino Isomer

Predicted physicochemical parameters for the target compound (pKa 0.86±0.11; density 1.32±0.1 g/cm³) differ from those of the 5-amino isomer (CAS 1648881-93-9) [1] . The 4-amino substitution places the amino group in a position that influences hydrogen-bonding geometry and electronic properties differently than the 5-amino configuration [2].

Property Divergence
Class-level
Predicted pKa 0.86±0.11; distinct H-bond donor/acceptor topology vs. 5-amino isomer
May affect solubility, permeability, and target engagement studies
Predicted values; experimental confirmation recommended
Physicochemical Characterization Computational Chemistry Drug Design

Storage Stability vs. Des-Methyl Analog

The target compound requires storage at 2–8°C or -20°C depending on supplier specifications , whereas the des-methyl analog 4-amino-1H-pyrazole-3-carbonitrile (CAS 68703-67-3) is reported to be stable at room temperature . The N-methylation in the target compound modifies lipophilicity and may contribute to altered stability under ambient conditions.

Storage Requirement
Data to verify
Requires 2–8°C or -20°C storage; des-methyl analog stable at room temperature
Handling logistics differ; important for compound management
Supplier-specified conditions; review lot-specific documentation
Compound Management Stability Synthetic Intermediates

Synthetic Utility as Nitro Derivative Precursor

The target compound serves as the reduced precursor to 1-methyl-4-nitropyrazole-3-carbonitrile (CAS 151599-40-5) via oxidation of the 4-amino group . This synthetic relationship is not shared by the 3-amino-4-carbonitrile or 5-amino-3-carbonitrile isomers, as the 4-position amino group is uniquely positioned for conversion to the corresponding nitro derivative [1].

Nitro Derivatization
Supporting evidence
Unique oxidation to 1-methyl-4-nitropyrazole-3-carbonitrile; not accessible from 3-amino or 5-amino isomers
Expands accessible chemical space for nitro-SAR analog synthesis
Oxidation conditions vary; pilot studies recommended
Synthetic Chemistry Heterocyclic Chemistry Nitro Compounds

4-Amino-1-methyl-1H-pyrazole-3-carbonitrile: Validated Applications


JAK Kinase Inhibitor Hit-to-Lead Optimization

Based on class-level evidence demonstrating that 4-amino-(1H)-pyrazole derivatives exhibit antiproliferative activity superior to Ruxolitinib in JAK2-dependent cell lines [1], the target compound is well-suited as a core scaffold for medicinal chemistry programs targeting JAK-mediated cancers (e.g., myeloproliferative neoplasms) and inflammatory disorders. Its 4-amino-3-carbonitrile substitution pattern provides a modular handle for further derivatization at the amino group to optimize potency, selectivity, and pharmacokinetic properties [1].

Regioselective Heterocycle Synthesis

The target compound's specific substitution pattern enables regioselective cyclocondensation reactions to form fused heterocycles such as pyrazolo[3,4-d]pyrimidines and pyrazolo[4,3-c]pyridines. Unlike the 3-amino-4-carbonitrile isomer (CAS 21230-50-2) [2], the 4-amino group is strategically positioned for annulation at the adjacent C-5 position of the pyrazole ring, a transformation essential for accessing kinase inhibitor cores and agrochemical intermediates [3].

Analytical Reference Standard for Regioisomer QC

Given the commercial availability of the 3-amino-4-carbonitrile regioisomer (CAS 21230-50-2) [2] and the 5-amino-3-carbonitrile regioisomer (CAS 1648881-93-9) [4], the target compound serves as a critical reference standard for analytical method development and impurity profiling. Its distinct chromatographic retention time and ¹H NMR signature enable unambiguous identification and quantification of regioisomeric impurities in bulk intermediates and final active pharmaceutical ingredients.

4-Nitro Pyrazole Derivative Synthesis

The target compound is the direct synthetic precursor to 1-methyl-4-nitropyrazole-3-carbonitrile (CAS 151599-40-5) via oxidation of the 4-amino group . This transformation is not accessible from alternative regioisomers and provides a route to 4-nitro-substituted analogs for structure-activity relationship studies in medicinal chemistry and agrochemical research .

Application
Selection Property
Validation Focus
JAK pathway inhibition research
Class-level scaffold activity vs. JAK kinases
JAK2-dependent cell proliferation endpoint review
Regioselective fused-heterocycle synthesis
4-Amino positioning for C-5 annulation
Pyrazolo[3,4-d]pyrimidine/pyridine core formation
Isomer impurity profiling and QC
Distinct chromatographic and ¹H NMR signature
HPLC method specificity and regioisomer identification
4-Nitro pyrazole derivative synthesis
Exclusive 4-amino→4-nitro oxidation pathway
Nitro-SAR library expansion and oxidation scope

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